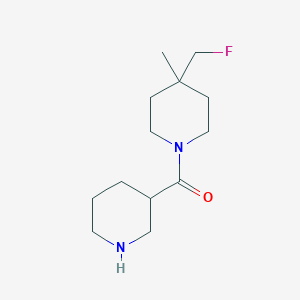

(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone

CAS No.: 2098048-00-9

Cat. No.: VC3136675

Molecular Formula: C13H23FN2O

Molecular Weight: 242.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098048-00-9 |

|---|---|

| Molecular Formula | C13H23FN2O |

| Molecular Weight | 242.33 g/mol |

| IUPAC Name | [4-(fluoromethyl)-4-methylpiperidin-1-yl]-piperidin-3-ylmethanone |

| Standard InChI | InChI=1S/C13H23FN2O/c1-13(10-14)4-7-16(8-5-13)12(17)11-3-2-6-15-9-11/h11,15H,2-10H2,1H3 |

| Standard InChI Key | QUEZUOGANSCFRL-UHFFFAOYSA-N |

| SMILES | CC1(CCN(CC1)C(=O)C2CCCNC2)CF |

| Canonical SMILES | CC1(CCN(CC1)C(=O)C2CCCNC2)CF |

Introduction

Chemical Properties and Structure

Molecular Identity and Classification

(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone belongs to the class of heterocyclic organic compounds containing piperidine ring systems. It is identified by multiple systematic classification parameters that define its unique molecular identity in chemical databases and literature. The compound is characterized by several key identifiers that facilitate its precise recognition within chemical repositories and research contexts.

The compound has been assigned the CAS Registry Number 2098048-00-9, which serves as its unique identifier in the Chemical Abstracts Service database. Its molecular formula is C13H23FN2O, corresponding to a molecular weight of 242.33 g/mol. These fundamental parameters establish the elemental composition and mass properties that define the compound's basic chemical identity.

Table 1: Key Molecular Identifiers for (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone

| Parameter | Value |

|---|---|

| CAS Number | 2098048-00-9 |

| Molecular Formula | C13H23FN2O |

| Molecular Weight | 242.33 g/mol |

| IUPAC Name | [4-(fluoromethyl)-4-methylpiperidin-1-yl]-piperidin-3-ylmethanone |

| Standard InChI | InChI=1S/C13H23FN2O/c1-13(10-14)4-7-16(8-5-13)12(17)11-3-2-6-15-9-11/h11,15H,2-10H2,1H3 |

| Standard InChIKey | QUEZUOGANSCFRL-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCN(CC1)C(=O)C2CCCNC2)CF |

| PubChem Compound ID | 121203176 |

Structural Characteristics

The structural architecture of (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone consists of two key piperidine ring systems connected through a carbonyl (methanone) linkage. This arrangement creates a distinctive molecular scaffold with specific three-dimensional characteristics that influence its chemical reactivity and biological interactions.

The first piperidine ring contains a quaternary carbon at the 4-position, which bears both a fluoromethyl (-CH2F) and a methyl (-CH3) substituent. This structural feature introduces significant steric bulk at this position while also creating an asymmetric electron distribution due to the electronegative fluorine atom. The fluoromethyl group represents a key structural element that distinguishes this compound from related analogs and potentially contributes to its specific properties.

The second piperidine ring is attached at the 3-position to the carbonyl group that forms the methanone linkage between the two heterocyclic systems. This arrangement creates a flexible connection between the two ring systems, potentially allowing for conformational adaptability in different chemical environments or when interacting with biological targets.

Synthesis and Preparation Methods

General Synthetic Routes

The synthesis of (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone typically involves multiple reaction steps that establish the key structural elements of the molecule. While specific synthetic protocols may vary, the general approach focuses on forming the methanone linkage between the two piperidine rings and introducing the fluoromethyl and methyl substituents at the designated positions.

Pharmacological Significance

Metabolic Stability Considerations

The incorporation of a fluoromethyl group in the molecular structure of (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone represents a strategic design element that can significantly impact its metabolic properties. Fluorine substitution is widely recognized in medicinal chemistry for its ability to enhance metabolic stability and modify the pharmacokinetic profile of drug candidates.

The carbon-fluorine bond is among the strongest covalent bonds in organic chemistry, providing resistance against metabolic degradation by cytochrome P450 enzymes. This enhanced stability can potentially extend the compound's half-life in biological systems, allowing for more sustained therapeutic effects with less frequent dosing requirements.

Structure-Activity Relationship Considerations

The specific structural features of (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone offer several points for structure-activity relationship (SAR) exploration. Understanding these relationships could guide the development of analogs with optimized properties for specific therapeutic applications.

The quaternary carbon bearing both fluoromethyl and methyl substituents introduces a sterically hindered region that could influence binding selectivity to target proteins. Modifications to these substituents could potentially alter binding affinity and selectivity profiles across different biological targets.

Research Applications

Chemical Biology Applications

Beyond traditional pharmaceutical applications, (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone may serve as a valuable chemical tool for investigating biological systems and protein function. Its distinctive structural features could enable specific molecular interactions that illuminate biological mechanisms.

The compound could potentially serve as a scaffold for the development of chemical probes designed to explore specific protein-ligand interactions. These probes could incorporate additional functional groups for detection (fluorophores, affinity tags) while maintaining the core structural elements that confer target binding.

The fluoromethyl group provides an opportunity for further derivatization or isotopic labeling with 18F for applications in positron emission tomography (PET) imaging. Such labeled analogs could serve as valuable tools for visualizing and quantifying biological processes in living systems.

Material Science Considerations

While primarily of interest for biological and pharmaceutical applications, the structural characteristics of (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone may also offer potential in materials science and specialty chemical applications.

The compound's nitrogen-containing heterocyclic structure could potentially serve as a building block for specialized polymers, coordination complexes, or materials with specific electronic or optical properties. Nitrogen-rich compounds often demonstrate utility in these applications due to their electron-donating capabilities and potential for forming coordination bonds with metals.

The fluoromethyl group introduces a polar, electronegative element that could influence intermolecular interactions in material systems. Fluorinated compounds often display unique surface properties, including reduced surface energy and enhanced resistance to chemical degradation.

Analytical Methods for Characterization

Spectroscopic Techniques

Comprehensive characterization of (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone typically involves multiple spectroscopic techniques that provide complementary structural information. These methods collectively establish the compound's identity and purity for research applications.

Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary analytical tool for structural confirmation. 1H NMR analysis would reveal characteristic signals for the methyl group (typically around δ 1.0-1.5 ppm), the fluoromethyl group (showing distinctive coupling patterns due to H-F coupling), and the complex signal patterns of the piperidine ring systems. 13C NMR would provide further structural confirmation through the characteristic carbonyl carbon signal (typically around δ 170-180 ppm) and the carbon bearing the fluoromethyl and methyl groups.

19F NMR spectroscopy offers specific insight into the fluoromethyl group, with the fluorine signal providing information about its chemical environment and potential conformational states. This technique is particularly valuable for fluorinated compounds as it provides a "spectroscopic handle" that is highly sensitive to structural changes.

Mass Spectrometric Analysis

Mass spectrometry (MS) provides essential information about the molecular weight and fragmentation pattern of (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone, confirming its molecular formula and structural features.

High-resolution mass spectrometry (HRMS) can confirm the exact mass of the compound, providing verification of its molecular formula through comparison of the experimental exact mass with the calculated value based on C13H23FN2O. The expected [M+H]+ value would be approximately 243.1867 m/z.

Tandem mass spectrometry (MS/MS) analysis can provide further structural information through fragmentation patterns. Characteristic fragmentations might include cleavage at the carbonyl linkage between the two piperidine rings, loss of the fluoromethyl group, and fragmentation of the piperidine rings themselves.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone and for separating it from structural analogs or synthesis impurities.

High-Performance Liquid Chromatography (HPLC) with appropriate detection methods (UV, refractive index, or mass spectrometry) can provide quantitative purity assessment. Method development would typically focus on optimizing stationary phase chemistry, mobile phase composition, and gradient conditions to achieve adequate resolution of the target compound from potential impurities.

Gas Chromatography (GC) may also be applicable, particularly if the compound demonstrates sufficient volatility and thermal stability. GC analysis with mass spectrometric detection (GC-MS) could provide both retention time data and mass spectral confirmation of identity.

Thin-Layer Chromatography (TLC) can serve as a rapid screening tool during synthesis and purification processes. Selection of appropriate stationary phases and developing solvent systems would be guided by the compound's polarity and functional group characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume